Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol
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Overview
Description
Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol is a complex organic compound characterized by its unique structural features. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure includes acetic acid and a butenol moiety with multiple trimethylphenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with trimethylphenyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: Common substitution reactions involve halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are typical reagents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as halogenated or nitrated products, alcohols, ketones, and carboxylic acids.
Scientific Research Applications
Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol: shares similarities with other compounds containing trimethylphenyl groups and butenol moieties.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific applications
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of multiple trimethylphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
146819-84-3 |
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Molecular Formula |
C26H36O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol |
InChI |
InChI=1S/C24H32O.C2H4O2/c1-14-10-16(3)20(17(4)11-14)22(23(25)24(7,8)9)21-18(5)12-15(2)13-19(21)6;1-2(3)4/h10-13,25H,1-9H3;1H3,(H,3,4) |
InChI Key |
PGGMRKKDHCKZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C(C(C)(C)C)O)C2=C(C=C(C=C2C)C)C)C.CC(=O)O |
Origin of Product |
United States |
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